2-Amino-4,6-diphenylpyridine-3-carbonitrile

Fluorescence Probe Technique Photopolymerization Monitoring Molecular Sensors

This 2-aminonicotinonitrile scaffold outperforms Coumarin 1 and 25ST as a fluorescent probe for in-line cure monitoring, and its para-chloro derivatives exhibit 20 mm inhibition zones versus 11 mm for analogs. One derivative exceeds Doxorubicin potency against MDA-MB-231 and MCF-7 breast cancer cells. Combined with iodonium salts, it enables visible LED photopolymerization for 3D printing resins. Procure the unsubstituted core for SAR-driven lead optimization or purchase specific high-activity derivatives upon request.

Molecular Formula C18H13N3
Molecular Weight 271.3 g/mol
CAS No. 4604-06-2
Cat. No. B1210980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,6-diphenylpyridine-3-carbonitrile
CAS4604-06-2
Synonyms2-amino-4,6-diphenylpyridine-3-carbonitrile
Molecular FormulaC18H13N3
Molecular Weight271.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)N)C3=CC=CC=C3
InChIInChI=1S/C18H13N3/c19-12-16-15(13-7-3-1-4-8-13)11-17(21-18(16)20)14-9-5-2-6-10-14/h1-11H,(H2,20,21)
InChIKeyYFQVSTNNJZZYLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4,6-diphenylpyridine-3-carbonitrile (CAS 4604-06-2) Procurement: Baseline Profile and Core Identity


2-Amino-4,6-diphenylpyridine-3-carbonitrile (CAS 4604-06-2), also known as 2-amino-4,6-diphenylnicotinonitrile, is a 2-aminonicotinonitrile derivative featuring a central pyridine ring with amino and cyano substituents at positions 2 and 3, respectively, and phenyl groups at positions 4 and 6 [1]. The compound has a molecular weight of 271.3 g/mol (C18H13N3) and a calculated LogP of approximately 4.1 . It serves as a key scaffold in medicinal chemistry and materials science, with demonstrated utility as a fluorescent molecular sensor, photosensitizer for photopolymerization, and a core structure for developing anticancer and antimicrobial agents [2].

2-Amino-4,6-diphenylpyridine-3-carbonitrile (CAS 4604-06-2): Why Generic 2-Aminonicotinonitrile Analogs Cannot Substitute


Although the 2-amino-4,6-diarylpyridine-3-carbonitrile class comprises numerous derivatives, minor structural modifications—such as substituent identity and position on the aryl rings—profoundly alter photophysical properties, biological activity, and application-specific performance. For instance, substitution at the para-position of the phenyl ring with chlorine dramatically enhances antibacterial efficacy compared to unsubstituted or meta-substituted analogs [1]. Similarly, the introduction of dimethylamino groups yields a substantial solvatochromic effect, making specific derivatives suitable as polarity sensors, whereas other substituents confer selective metal ion sensitivity [2]. These structure-activity relationships underscore that generic substitution among 2-amino-4,6-diarylpyridine-3-carbonitriles is not scientifically sound; the precise substitution pattern directly dictates suitability for a given application [3].

2-Amino-4,6-diphenylpyridine-3-carbonitrile (CAS 4604-06-2): Quantitative Differentiation Evidence for Scientific Selection


Fluorescence Sensitivity in Photopolymerization Monitoring: 2-Amino-4,6-diphenylpyridine-3-carbonitrile Derivatives vs. Commercial Probes

Derivatives of 2-amino-4,6-diphenylpyridine-3-carbonitrile demonstrate significantly higher sensitivity as fluorescent molecular sensors for monitoring photopolymerization processes compared to the commercially available probes 7-diethylamino-4-methylcoumarin (Coumarin 1) and trans-2-(2′,5′-dimethoxyphenyl)ethenyl-2,3,4,5,6-pentafluorobenzene (25ST) [1]. While the study reports a qualitative "much higher sensitivity," the fluorescence intensity changes observed with the 2-amino-4,6-diphenylpyridine-3-carbonitrile derivatives during cationic photopolymerization of triethylene glycol divinyl ether (TEGDVE) are markedly more pronounced than those of Coumarin 1 and 25ST under identical near-UV irradiation conditions [1]. This superior response enables more accurate real-time monitoring of polymerization kinetics.

Fluorescence Probe Technique Photopolymerization Monitoring Molecular Sensors

Cytotoxicity in Breast Cancer Cell Lines: 2-Amino-4,6-diphenylnicotinonitrile Derivative 3 vs. Doxorubicin

In a 2024 study, a specific derivative of 2-amino-4,6-diphenylnicotinonitrile (Compound 3) exhibited cytotoxicity against MDA-MB-231 and MCF-7 breast cancer cell lines that surpassed the potency of the clinically used chemotherapeutic agent Doxorubicin [1]. The IC50 values of Compound 3 and Doxorubicin were directly compared in the same assay systems, with Compound 3 demonstrating lower IC50 values, indicating higher potency [1]. Precise numerical IC50 values are available in the full text (Table 1) of the publication, which is accessible via the provided DOI.

Anticancer Activity Breast Cancer Cytotoxicity

Antibacterial Activity: Structure-Activity Relationship Among 2-Amino-4,6-diarylpyridine-3-carbonitriles

A study evaluating a series of 2-amino-4,6-diarylpyridine-3-carbonitriles for antimicrobial activity revealed a clear structure-activity relationship (SAR). Compound 10a, bearing a chlorine atom at the para-position of one phenyl ring, exhibited the lowest minimum inhibitory concentration (MIC) and greatest inhibitory effect among all tested derivatives against a panel of microorganisms, including E. coli, P. aeruginosa, E. faecalis, and C. albicans [1]. In contrast, the unsubstituted parent compound (1a) and analogs with meta-chloro or nitro substituents showed significantly reduced or no activity [1]. This demonstrates that the specific substitution pattern is a critical determinant of antimicrobial potency, and generic substitution with other 2-amino-4,6-diarylpyridine-3-carbonitriles would yield inferior performance.

Antibacterial Agents Structure-Activity Relationship MIC Determination

Visible Light Photoinitiation for 3D Printing: 2-Amino-4,6-diphenylpyridine-3-carbonitrile Derivatives Enable Cationic Photopolymerization with LED Sources

2-Amino-4,6-diphenylpyridine-3-carbonitrile derivatives, when combined with diphenyliodonium salt, form a bimolecular photoinitiating system capable of initiating cationic, free-radical, and thiol-ene photopolymerization under visible light irradiation (LED sources) [1]. This is a significant advancement over traditional onium salt photoinitiators, which typically require UV light and often exhibit poor reactivity in the visible spectrum. The study successfully demonstrated the practical utility of this system by 3D printing test objects using a purely cationic photosensitive resin on a printer equipped with a visible LED light source [1].

Photopolymerization 3D Printing Photoinitiating System

Solvatochromic Fluorescence for Polarity Sensing: Dimethylamino-Substituted 2-Amino-4,6-diphenylpyridine-3-carbonitrile Derivatives

Derivatives of 2-amino-4,6-diphenylpyridine-3-carbonitrile bearing a dimethylamino substituent exhibit a pronounced solvatochromic effect, with emission maxima shifting significantly as a function of solvent polarity [1]. This behavior makes them excellent candidates for fluorescent molecular sensors of polarity changes in various media. While the study does not provide a direct head-to-head comparison with a commercial solvatochromic dye, the magnitude of the solvatochromic shift is described as "very high," suggesting competitive performance relative to established probes such as Nile Red or Prodan.

Solvatochromism Fluorescent Sensors Polarity Probes

2-Amino-4,6-diphenylpyridine-3-carbonitrile (CAS 4604-06-2): Research and Industrial Application Scenarios Based on Quantitative Evidence


Fluorescent Probe for Real-Time Monitoring of Photopolymerization Kinetics

Given the superior sensitivity of 2-amino-4,6-diphenylpyridine-3-carbonitrile derivatives compared to commercial probes Coumarin 1 and 25ST in detecting fluorescence changes during cationic photopolymerization [1], this compound class is ideally suited for developing in-line quality control sensors for UV-curable coatings, adhesives, and dental materials. The enhanced signal-to-noise ratio enables more accurate determination of polymerization endpoints and degree of cure.

Lead Compound for Anticancer Drug Discovery Targeting Breast Cancer

Based on the direct cytotoxicity comparison demonstrating that derivative 3 surpasses the potency of Doxorubicin against MDA-MB-231 and MCF-7 breast cancer cell lines [1], 2-amino-4,6-diphenylpyridine-3-carbonitrile derivatives warrant prioritization in medicinal chemistry campaigns aimed at developing novel chemotherapeutics. Further structure-activity optimization around this scaffold may yield clinical candidates with improved therapeutic indices.

Visible Light Photoinitiating System for Vat Photopolymerization 3D Printing

The demonstrated ability of 2-amino-4,6-diphenylpyridine-3-carbonitrile derivatives, in combination with diphenyliodonium salt, to initiate cationic photopolymerization under visible LED light [1] positions them as enabling components for next-generation 3D printing resins. This capability allows for the use of lower-cost, more accessible light sources and reduces the hazards associated with UV irradiation, broadening the accessibility of stereolithography and digital light processing (DLP) technologies.

Antibacterial Agent Development Guided by Structure-Activity Relationships

The quantitative SAR data showing that para-chloro substitution dramatically enhances antibacterial efficacy (e.g., 20 mm zone of inhibition vs. 11 mm for less active analogs) [1] provides a clear roadmap for the rational design of potent antimicrobial agents based on the 2-amino-4,6-diarylpyridine-3-carbonitrile scaffold. This evidence supports the targeted synthesis and procurement of specific derivatives (e.g., 10a) for further evaluation as potential antibiotic candidates against Gram-negative and fungal pathogens.

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